
BRD6989
Übersicht
Beschreibung
Es wurde gezeigt, dass es die Produktion von Interleukin-10 (IL-10) in aktivierten menschlichen und murinen Makrophagen und dendritischen Zellen erhöht .
Herstellungsmethoden
BRD6989 ist ein Analog des Naturprodukts Cortistatin A. Der synthetische Weg beinhaltet die selektive Bindung von this compound an den CDK8-Komplex mit einem IC50 von etwa 200 nM . Die Verbindung wird typischerweise in einem Labor hergestellt, und ihre Herstellung umfasst mehrere Schritte, darunter die Verwendung verschiedener Reagenzien und Lösungsmittel.
Vorbereitungsmethoden
BRD6989 is an analog of the natural product cortistatin A. The synthetic route involves the selective binding of this compound to the CDK8 complex with an IC50 of approximately 200 nM . The compound is typically synthesized in a laboratory setting, and its preparation involves several steps, including the use of various reagents and solvents.
Analyse Chemischer Reaktionen
BRD6989 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Inhibitionsreaktionen: Es hemmt die Kinaseaktivität von rekombinanten CDK8- oder CDK19-Komplexen.
Bindungsreaktionen: This compound bindet selektiv an den CDK8-Komplex.
Verstärkungsreaktionen: Es erhöht die IL-10-Produktion in aktivierten Makrophagen und dendritischen Zellen
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen DMSO als Lösungsmittel und verschiedene Konzentrationen von this compound im Bereich von 0,6 bis 100 μM . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen erhöhte IL-10-Spiegel und gehemmte Kinaseaktivität von CDK8 und CDK19 .
Wissenschaftliche Forschungsanwendungen
Key Applications
-
Enhancement of IL-10 Production
- BRD6989 has been shown to significantly increase IL-10 secretion from activated dendritic cells, a crucial cytokine for suppressing inflammation. In studies, pretreatment with this compound resulted in a sustained increase in IL-10 mRNA levels following stimulation with various ligands, including zymosan A and R848 .
-
Regulation of Immune Responses
- The compound not only enhances IL-10 but also modulates other cytokines. For instance, it suppresses the release of inflammatory cytokines like IL-6 while leaving TNFα and IL-12p40 largely unchanged. This selective modulation suggests that this compound could be beneficial in conditions characterized by excessive inflammation .
-
Potential in Autoimmune Disorders
- By promoting a tolerogenic environment through enhanced IL-10 production, this compound may have applications in treating autoimmune diseases where regulation of inflammatory responses is critical. Studies indicate that CDK8 inhibition can shift T helper cell differentiation towards regulatory T cells (Tregs), further supporting its role in immune modulation .
-
Cancer Research
- In the context of cancer, this compound has been investigated for its ability to restrict HIV-1 expression without affecting cellular growth, indicating potential applications in viral oncology . Additionally, it has been noted to induce M2-like macrophage polarization, which can be advantageous in certain cancer therapies where tumor-associated macrophages play a role .
Study on IL-10 Production
A phenotypic screen involving over 59,000 small molecules identified this compound as a potent enhancer of IL-10 production from BMDCs. Mechanistic studies revealed that the compound acts by inhibiting CDK8 and CDK19, leading to enhanced AP-1 activity and reduced phosphorylation of c-Jun, a negative regulator of IL-10 production .
Impact on T Cell Differentiation
In experiments focusing on T cell differentiation, this compound was shown to enhance murine Treg differentiation under low Treg conditions. This effect was concentration-dependent and similar to that observed with other CDK8 inhibitors, reinforcing the compound's role as a facilitator of immune tolerance .
Summary Table: Key Characteristics of this compound
Property | Details |
---|---|
Chemical Name | 2-Amino-5,6,7,8-tetrahydro-6-methyl-4-(3-pyridinyl)-3-quinolinecarbonitrile |
Target | Cyclin-dependent kinases 8 and 19 |
IC50 | ~200 nM for CDK8 |
EC50 for IL-10 Production | ~1 μM |
Primary Applications | Anti-inflammatory therapy, autoimmune disorders, cancer research |
Wirkmechanismus
BRD6989 exerts its effects by binding to the CDK8 complex and inhibiting its kinase activity. This inhibition leads to the upregulation of IL-10 production in activated macrophages and dendritic cells . The molecular targets involved include CDK8 and CDK19, and the pathways affected include the IL-10 signaling pathway and the inhibition of STAT1 phosphorylation .
Vergleich Mit ähnlichen Verbindungen
BRD6989 ist einzigartig in seiner selektiven Hemmung von CDK8 und CDK19 und seiner Fähigkeit, die IL-10-Produktion zu erhöhen. Ähnliche Verbindungen umfassen:
Cortistatin A: Das natürliche Produktanalog von this compound, das auch CDK8 hemmt.
Senexin A: Ein weiterer CDK8-Inhibitor, von dem gezeigt wurde, dass er die HIV-1-Reaktivierung hemmt.
Andere CDK-Inhibitoren: Verbindungen wie JNK-IN-8 und AZ12799734, die auf verschiedene CDKs abzielen, aber ähnliche inhibitorische Wirkungen haben.
This compound zeichnet sich durch seine spezifische Bindungsaffinität für den CDK8-Komplex und seine potente Erhöhung der IL-10-Produktion aus .
Biologische Aktivität
BRD6989 is a small molecule inhibitor that has garnered attention for its biological activity, particularly in the context of immune modulation and viral reactivation. This article provides a comprehensive overview of the compound's mechanisms, effects on cytokine production, and implications for therapeutic applications.
This compound primarily functions as an inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. These kinases are known to negatively regulate the production of interleukin-10 (IL-10), an anti-inflammatory cytokine. By inhibiting CDK8/19, this compound enhances IL-10 secretion, which can suppress pathogenic inflammation during innate immune responses .
Key Findings:
- IL-10 Production : this compound significantly upregulates IL-10 in activated dendritic cells and macrophages, particularly following stimulation with toll-like receptor (TLR) agonists like R848 .
- Cytokine Modulation : While this compound promotes IL-10 production, it has a limited effect on other inflammatory cytokines such as IL-6, TNFα, and IL-12p40 .
- Kinase Selectivity : The compound shows selectivity for CDK8 over other cyclin-dependent kinases involved in cell cycle regulation, with an IC50 value around 200 nM for CDK8 .
Effects on Viral Reactivation
Recent studies have highlighted this compound's role in inhibiting HIV-1 reactivation. In models of HIV latency, this compound impairs the recruitment of RNA polymerase II to the long terminal repeat (LTR) promoter, thereby reducing HIV expression . The compound encourages immediate latency in newly infected T cells by inhibiting proviral expression post-integration.
Research Insights:
- Cell Viability : Despite its inhibitory effects on HIV expression, this compound does not significantly impact cell viability even at higher concentrations (up to 50 µM) over several days .
- Latency Formation : Treatment with this compound results in a modest decrease (~10%) in productively infected cells compared to controls, indicating its potential to promote latency .
Table 1: Summary of Biological Activities of this compound
Eigenschaften
IUPAC Name |
2-amino-6-methyl-4-pyridin-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-10-4-5-14-12(7-10)15(11-3-2-6-19-9-11)13(8-17)16(18)20-14/h2-3,6,9-10H,4-5,7H2,1H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYBDNXNOJIKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.